Ethylbenzene-d10 is a deuterated isotopologue of ethylbenzene, where ten hydrogen atoms are replaced with deuterium, resulting in the molecular formula CD. This compound is primarily used in nuclear magnetic resonance (NMR) spectroscopy as a solvent due to its unique properties that allow for clearer spectral analysis. Ethylbenzene itself is a colorless liquid with a sweet odor, commonly used in the production of styrene and other chemicals. Ethylbenzene-d10 has a molecular weight of approximately 116.25 g/mol, compared to 106.17 g/mol for its non-deuterated counterpart .
Ethylbenzene-d10 does not have a specific biological mechanism of action. Its primary function is as a solvent in NMR spectroscopy. The deuterium atoms in the molecule help lock the signal from residual protons in the solvent itself, preventing interference with the signals of interest from the sample being analyzed [].
Ethylbenzene-d10 is considered a flammable liquid. It is similar in hazard profile to its non-deuterated counterpart, ethylbenzene. Safety precautions include:
This substitution offers several benefits for NMR analysis:
These properties make Ethylbenzene-d10 a popular choice for various NMR applications, particularly in studies of complex molecules where signal resolution is critical.
Beyond NMR, Ethylbenzene-d10 finds application in Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS SPME-GC-MS) analysis. In this technique, Ethylbenzene-d10 serves as an internal standard for the quantification of odorous volatile aromatic compounds (OVACs) [].
An internal standard is a known compound added to a sample before analysis. It helps to account for variations that might occur during the extraction and measurement process. By comparing the signal intensity of the target OVACs with the signal of the internal standard (Ethylbenzene-d10), researchers can obtain more accurate and reproducible quantitative data for the OVACs present in the sample [].
Ethylbenzene-d10 exhibits similar biological properties to its non-deuterated form. Ethylbenzene is known to be absorbed through inhalation, oral intake, and skin contact, leading to potential toxicity. It can induce liver enzymes and may affect metabolic pathways in mammals. The primary metabolites excreted include mandelic acid and phenylglyoxylic acid in humans, while other species may produce different metabolites . The presence of deuterium does not significantly alter these metabolic pathways.
Ethylbenzene-d10 can be synthesized through various methods:
Ethylbenzene-d10 is primarily utilized in research settings:
Studies involving ethylbenzene-d10 have focused on its interactions with various biological systems and chemical environments:
Ethylbenzene-d10 shares similarities with several related compounds, including:
Compound | Formula | Unique Features |
---|---|---|
Ethylbenzene | CH | Commonly used in industrial applications; precursor to styrene. |
Toluene | CH | Used as a solvent; lower boiling point than ethylbenzene. |
Benzene | CH | Aromatic hydrocarbon; known for carcinogenic properties. |
Styrene | CH | Polymer precursor; higher reactivity compared to ethylbenzene. |
Deuterated Toluene | CD | Used similarly in NMR; provides insights into substitution patterns. |
Ethylbenzene-d10 is unique due to its deuterated nature, which makes it particularly valuable for NMR studies where the presence of hydrogen would complicate spectral analysis. This isotopic substitution allows researchers to gain clearer insights into molecular structures and dynamics compared to non-deuterated analogs.
Flammable;Irritant